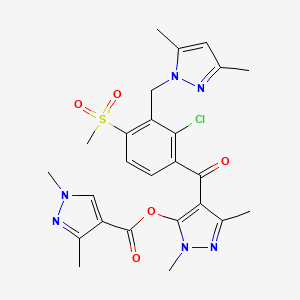
Triazole sulcotrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole sulcotrione is a compound that belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazole sulcotrione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts, often referred to as “click chemistry” due to its efficiency and reliability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triazole sulcotrione can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Triazole sulcotrione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of triazole sulcotrione involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, triazole compounds typically inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to fungal cell death .
Comparación Con Compuestos Similares
Triazole sulcotrione can be compared with other triazole compounds such as fluconazole, voriconazole, and itraconazole. These compounds share a similar triazole ring structure but differ in their specific substituents and biological activities. This compound is unique in its specific applications and the particular pathways it targets .
List of Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
- Trazodone
- Nefazodone
Propiedades
Número CAS |
1911613-97-2 |
|---|---|
Fórmula molecular |
C25H27ClN6O5S |
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
[4-[2-chloro-3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylsulfonylbenzoyl]-2,5-dimethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H27ClN6O5S/c1-13-10-14(2)32(27-13)12-19-20(38(7,35)36)9-8-17(22(19)26)23(33)21-16(4)29-31(6)24(21)37-25(34)18-11-30(5)28-15(18)3/h8-11H,12H2,1-7H3 |
Clave InChI |
WXQMIXCKKFECIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC2=C(C=CC(=C2Cl)C(=O)C3=C(N(N=C3C)C)OC(=O)C4=CN(N=C4C)C)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



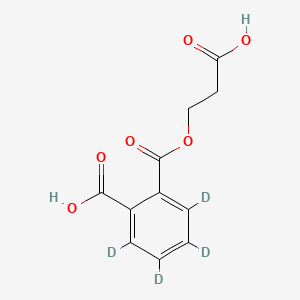


![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
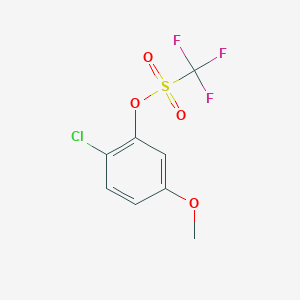
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
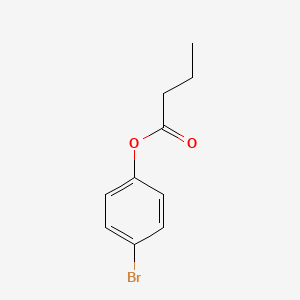
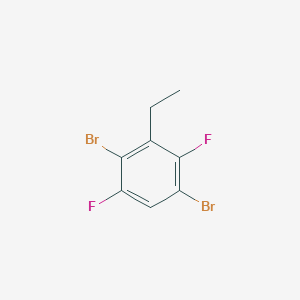

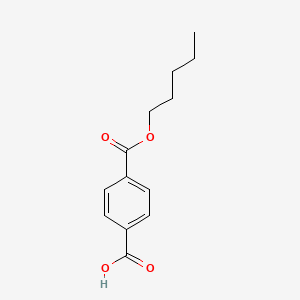

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
